1,3-Dibromo-2-(2-methoxyethoxy)benzene
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Overview
Description
1,3-Dibromo-2-(2-methoxyethoxy)benzene is an organic compound with the molecular formula C9H10Br2O2. It is a brominated derivative of benzene, featuring two bromine atoms and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-2-(2-methoxyethoxy)benzene can be synthesized through a multi-step process involving the bromination of a suitable benzene derivative followed by the introduction of the methoxyethoxy group. The reaction typically involves the use of bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired positions on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and efficiency. The process may also include purification steps such as recrystallization or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-2-(2-methoxyethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, or other nucleophiles under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the bromine atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives.
Scientific Research Applications
1,3-Dibromo-2-(2-methoxyethoxy)benzene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme activity or to investigate the effects of brominated compounds on biological systems.
Medicine: Research into potential pharmaceutical applications may involve the compound as a precursor or intermediate in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-Dibromo-2-(2-methoxyethoxy)benzene exerts its effects depends on the specific context of its use. In chemical reactions, the bromine atoms and the methoxyethoxy group play key roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved can vary widely, from interacting with nucleophiles in substitution reactions to participating in redox processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dibromo-5-(2-methoxyethoxy)benzene
- 1,4-Dibromo-2,5-dimethylbenzene
- 1,2-Dibromoethylbenzene
Uniqueness
1,3-Dibromo-2-(2-methoxyethoxy)benzene is unique due to the specific positioning of the bromine atoms and the methoxyethoxy group on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1,3-dibromo-2-(2-methoxyethoxy)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O2/c1-12-5-6-13-9-7(10)3-2-4-8(9)11/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWNDWAQVVJBOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC=C1Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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